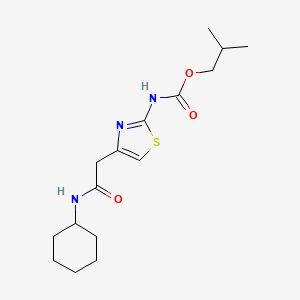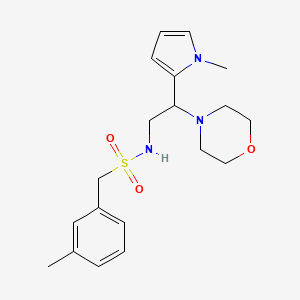
N1-cyclopentyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H23F2N3O5S and its molecular weight is 431.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticide Metabolism and Resistance
Sulfoxaflor, a compound related to N1-cyclopentyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, has been studied for its unique efficacy against sap-feeding pests and lack of cross-resistance with other insecticides like neonicotinoids. Research indicates that sulfoxaflor's distinct metabolism, primarily in relation to cytochrome P450 monooxygenase CYP6G1 in Drosophila melanogaster, contributes to its effectiveness against resistant insect strains (Sparks et al., 2012).
Novel Insecticidal Activity
The sulfoximine functional group, integral to compounds like this compound, led to the discovery of sulfoxaflor. This novel insecticide exhibits broad-spectrum efficacy against various sap-feeding pests, and its unique structure compared to neonicotinoids may contribute to its distinctive action and lack of cross-resistance (Zhu et al., 2011).
Mechanisms in Neuroprotection and Cell Death Inhibition
Studies on similar sulfonyl compounds have shown effects on cell viability and neuroprotection. For example, glibenclamide, a sulfonylurea, has been observed to reduce cell death and mitigate changes in mitochondrial membrane permeability in PC12 cells. This indicates potential applications in neuroprotection and the study of mitochondrial dynamics (Lee et al., 2005).
Synthesis of Complex Nitrogen-Containing Heterocycles
N-sulfonyl oxaziridines, closely related to the compound , are used in the amination of sp(3)-hybridized C-H bonds. This methodology is significant for constructing complex nitrogen-containing heterocycles, demonstrating the compound's utility in organic synthesis (Allen et al., 2009).
Cancer Research and Drug Development
Research into structurally similar compounds, like certain sulfonyl and sulfoximine derivatives, has led to the development of potential antiandrogens for treating androgen-responsive diseases. These studies contribute to understanding the molecular mechanisms of cancer and developing novel therapeutics (Tucker et al., 1988).
properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O5S/c19-12-6-7-14(20)15(10-12)29(26,27)23-8-3-9-28-16(23)11-21-17(24)18(25)22-13-4-1-2-5-13/h6-7,10,13,16H,1-5,8-9,11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCNLQGWHHENTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)



![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2597356.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)

![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2597364.png)

![2,4-Dichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B2597367.png)

![Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid](/img/structure/B2597369.png)